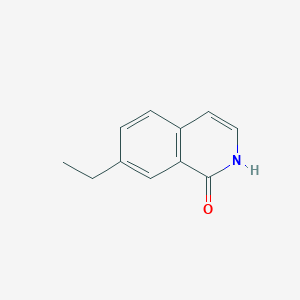

7-Ethyl-1,2-dihydroisoquinolin-1-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

7-ethyl-2H-isoquinolin-1-one |

InChI |

InChI=1S/C11H11NO/c1-2-8-3-4-9-5-6-12-11(13)10(9)7-8/h3-7H,2H2,1H3,(H,12,13) |

InChI Key |

DXPAPERGQHRLJX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)C=CNC2=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 7 Ethyl 1,2 Dihydroisoquinolin 1 One and Its Analogues

General Synthetic Strategies for the Dihydroisoquinolinone Core

The construction of the dihydroisoquinolinone skeleton can be broadly categorized into several key approaches, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope. These methods have evolved from classical cyclization reactions to modern metal-catalyzed transformations, providing chemists with a versatile toolkit for accessing this important class of heterocyclic compounds.

Intramolecular Cyclization Approaches

Intramolecular cyclization represents a fundamental and widely employed strategy for the synthesis of dihydroisoquinolinones. These reactions typically involve the formation of a new carbon-nitrogen or carbon-carbon bond to close the heterocyclic ring.

One of the classical methods is the Bischler-Napieralski reaction , which involves the cyclodehydration of β-phenylethylamides in the presence of a dehydrating agent like phosphorus pentoxide or phosphoryl chloride. This reaction proceeds through an N-acyliminium ion intermediate, which then undergoes electrophilic aromatic substitution to form the dihydroisoquinoline ring. organic-chemistry.org Modifications of this reaction, such as using trifluoromethanesulfonic anhydride (B1165640), have been developed to improve yields and broaden the substrate scope. organic-chemistry.org

Another important approach is the Pictet-Spengler reaction , which condenses a β-arylethylamine with an aldehyde or ketone to form a Schiff base, followed by an acid-catalyzed intramolecular cyclization. While this method is more commonly used for tetrahydroisoquinolines, variations can lead to the formation of dihydroisoquinolinone precursors.

Radical cyclizations have also emerged as a powerful tool. For instance, the enantioselective synthesis of 1-substituted tetrahydroisoquinolines has been achieved through the intramolecular cyclization of an aryl radical onto an imine. This method offers high stereocontrol and provides access to chiral dihydroisoquinolinone precursors. bohrium.com

More recently, hypervalent iodine-mediated oxidative cyclization of ketoximes with alkenes has been developed for the preparation of isoquinoline (B145761) N-oxides, which can be further transformed into dihydroisoquinolinones. nih.gov This method utilizes phenyliodine bis(trifluoroacetate) (PIFA) as an oxidant and proceeds through an ionic pathway. nih.gov

Carbonylation, Carbamoylation, and Carbonyl Insertion Reactions

Carbonylation reactions, which introduce a carbonyl group into a molecule, are a direct and efficient route to dihydroisoquinolinones. These methods often utilize transition metal catalysts, such as palladium, to facilitate the insertion of carbon monoxide (CO).

Palladium-catalyzed aminocarbonylation of aryl halides has been a cornerstone of this approach. kthmcollege.ac.inmdpi.com In this reaction, an aryl halide is coupled with an amine and carbon monoxide in the presence of a palladium catalyst to form an amide. When applied intramolecularly to a suitably substituted β-arylethylamine derivative, this reaction directly yields the dihydroisoquinolinone ring system. kthmcollege.ac.in Phosphine-free palladium-catalyzed direct carbonylation of arylethylamines has also been reported, offering a simplified procedure. kthmcollege.ac.in

Carbamoylation reactions provide another avenue to dihydroisoquinolinones. For example, palladium-catalyzed carbamoylation of aryl halides using aminopentacarbonyltungsten complexes as a source of the carbamoyl (B1232498) group has been demonstrated. kthmcollege.ac.in Molybdenum hexacarbonyl has also been used to catalyze intramolecular carbamoylation reactions. kthmcollege.ac.in

Furthermore, cobalt-catalyzed C-H carbonylation of phenylethylamines offers a direct method for synthesizing dihydroisoquinolinones, avoiding the need for pre-functionalized starting materials. kthmcollege.ac.in The development of continuous flow palladium-catalyzed carbonyl insertion methods has improved the efficiency and scalability of these reactions. kthmcollege.ac.in

Recent advancements in photoredox catalysis have enabled the direct C-H carbamoylation of heterocycles using alkyl oxamate (B1226882) or oxamic acid derivatives, providing a metal-free alternative for the synthesis of related amide structures. mdpi.comrsc.org

Metal-Catalyzed Protocols for Carbon-Hydrogen (C-H) Activation

Transition metal-catalyzed C-H activation has revolutionized the synthesis of complex molecules by allowing for the direct functionalization of otherwise inert C-H bonds. This strategy has been extensively applied to the synthesis of isoquinolinones, offering high atom economy and novel bond disconnections. nih.govresearchgate.net

These reactions typically involve a directing group on the aromatic substrate that coordinates to the metal center, facilitating the regioselective cleavage of an ortho C-H bond to form a metallacycle intermediate. mdpi.com This intermediate then reacts with a coupling partner, such as an alkyne or alkene, leading to the formation of the isoquinolinone ring. mdpi.com

Rhodium catalysts, particularly those containing the pentamethylcyclopentadienyl (Cp*) ligand, have proven to be highly effective for the C-H activation/annulation of benzamides and related compounds. researchgate.netacs.org

In a typical rhodium(III)-catalyzed synthesis, a benzamide (B126) derivative, often with an N-alkoxy or N-acyloxy directing group, reacts with an alkyne. acs.orgnih.govacs.org The catalytic cycle is believed to involve a concerted metalation-deprotonation step to form a five-membered rhodacycle. Subsequent migratory insertion of the alkyne into the Rh-C bond, followed by reductive elimination, furnishes the isoquinolinone product and regenerates the active catalyst. acs.org The N-O bond of the hydroxamate directing group can act as an internal oxidant, allowing the reaction to proceed without an external oxidant. acs.org

This methodology has been successfully applied to a wide range of substituted benzamides and alkynes, including internal acetylene-containing α-amino carboxylates, to produce highly functionalized isoquinolones. nih.gov The use of cyclopropenes as coupling partners with O-pivaloyl benzhydroxamic acids has also been reported, leading to the formation of 4-substituted isoquinolones. nih.gov

| Catalyst System | Directing Group | Coupling Partner | Product | Reference |

| [CpRhCl2]2/CsOAc | -N(H)OMe | Internal Alkynes | 3,4-Disubstituted Isoquinolones | nih.gov |

| [CpRhCl2]2/NaOAc | -O-Acyl | Internal Alkynes | 1,3,4-Trisubstituted Isoquinolones | acs.org |

| [CpRhCl2]2/CsOAc | -O-Piv | Cyclopropenes | 4-Substituted Isoquinolones | nih.gov |

| [CpRh(OAc)2] | -N(H)OMe | Enynes | Iminolactones | researchgate.net |

Palladium catalysis has been instrumental in the development of enantioselective C-H activation reactions, enabling the synthesis of chiral isoquinolinones. nih.govresearchgate.netsnnu.edu.cn These reactions often employ chiral ligands to control the stereochemistry of the newly formed stereocenter.

A notable example is the palladium-catalyzed enantioselective C-H aminocarbonylation by desymmetrization. nih.gov Using a commercially available chiral ligand such as L-pyroglutamic acid, this method can produce isoquinolinones with high yields and enantioselectivities. nih.gov The reaction is believed to proceed through a chiral palladium complex that selectively activates one of two enantiotopic C-H bonds.

Another approach involves the asymmetric C-H carbonylation of N-alkoxy-2,2-diarylpropanamides to synthesize 6-membered azacycles bearing an all-carbon quaternary stereocenter. researchgate.net The use of a mono-N-protected α-amino-O-methylhydroxamic acid ligand not only promotes the reaction under mild conditions but also provides high levels of stereoinduction. researchgate.net

Palladium-catalyzed C-H activation/annulation of N-methoxybenzamides with 2,3-allenoic acid esters has also been developed to afford a range of 3,4-dihydroisoquinolin-1(2H)-ones with good yields and high regioselectivity. mdpi.com

| Catalyst | Ligand | Reactant | Product | Enantioselectivity | Reference |

| Pd(OAc)2 | L-pyroglutamic acid | N-alkoxybenzamides | Chiral Isoquinolinones | High | nih.gov |

| Pd(II) | Cbz-2-Nal-NHOMe | N-alkoxy-2,2-diarylpropanamides | Isoquinolones with quaternary stereocenters | up to 93% ee | researchgate.net |

| Pd(CH3CN)2Cl2 | - | N-methoxybenzamides | 3,4-Dihydroisoquinolin-1(2H)-ones | N/A | mdpi.com |

Metal-Free Domino Reaction Sequences

While metal-catalyzed reactions are powerful, the development of metal-free synthetic methods is of great interest due to concerns about cost, toxicity, and removal of metal residues from the final products. Domino reactions, also known as tandem or cascade reactions, are particularly attractive as they allow for the formation of multiple bonds in a single operation without the isolation of intermediates, leading to increased efficiency and reduced waste. researchgate.net

One such approach is the Castagnoli-Cushman reaction (CCR), which is a three-component reaction between an amine, an aldehyde, and a homophthalic anhydride. nih.govrsc.org This reaction proceeds through the formation of an imine, which then reacts with the anhydride in a [4+2] cycloaddition-type process to form a tetracyclic intermediate. Subsequent rearrangement and loss of water yield the 3,4-dihydroisoquinolin-1(2H)-one core. nih.gov This method allows for the synthesis of a diverse library of derivatives by varying the starting components. nih.govrsc.org

Photocatalytic strategies have also emerged for the synthesis of dihydroisoquinolinediones. An unprecedented photocatalytic [4+2] skeleton-editing strategy enables the direct synthesis of dihydroisoquinoline-1,4-diones from vinyl azides and carboxylic N-hydroxyphthalimide (NHPI) esters. nih.gov In this process, the vinyl azide (B81097) serves as a source of an α-primary amino alkyl radical, which initiates a ring-enlargement cascade. nih.gov

Additionally, catalyst-free [3+2] cyclization of dihydroisoquinoline imines with isatin-derived Morita-Baylis-Hillman carbonates via a 1,5-electrocyclization has been reported for the synthesis of tetrahydroisoquinoline-fused spirooxindoles, showcasing the versatility of metal-free cyclization strategies. rsc.org

Oxidative Transformations of Isoquinoline Precursors

The formation of the 1,2-dihydroisoquinolin-1-one core often involves the oxidation of a more reduced isoquinoline precursor, typically a tetrahydroisoquinoline. This transformation specifically targets the benzylic C1 position to introduce the carbonyl group characteristic of the lactam.

Several modern oxidative strategies have been developed to achieve this conversion with high efficiency and selectivity. One notable method is the visible-light-induced α-oxidation of N-substituted tetrahydroisoquinolines. researchgate.net This approach utilizes eosin (B541160) Y as an organo-photocatalyst and molecular oxygen as a green oxidant, allowing the reaction to proceed under mild conditions at room temperature to afford dihydroisoquinolinones in high yields. researchgate.net Another strategy involves the selective semi-oxidation of tetrahydroisoquinoline (THIQ) derivatives using a singlet oxygen photooxidation process. researchgate.net

Furthermore, transition-metal catalysis provides a powerful route. Rhodium(III)-catalyzed tandem [4+2] annulation reactions have been employed to construct functionalized dihydroisoquinolinones. thieme-connect.com In this process, an N–O bond within the substrate acts as an internal oxidant, facilitating the desired transformation without the need for external oxidizing agents. thieme-connect.com The oxidation of 3,4-dihydroisoquinolinium salts to their corresponding lactams can also be achieved using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). lookchem.com

These methods represent a shift from classical oxidation techniques to more sustainable and controlled processes, enabling the precise synthesis of the dihydroisoquinolinone scaffold from readily available tetrahydroisoquinoline precursors.

Targeted Synthesis of 7-Ethyl-1,2-dihydroisoquinolin-1-one

While specific literature detailing a dedicated synthesis of this compound is not abundant, its synthesis can be accomplished using well-established methodologies for constructing the dihydroisoquinolinone core, starting with appropriately substituted precursors.

A common and versatile approach is the Bischler-Napieralski reaction. The synthesis would commence with a substituted phenethylamine, in this case, 2-(4-ethylphenyl)ethan-1-amine. This starting material would first be acylated, for instance with acetyl chloride, to form the corresponding amide. Subsequent treatment with a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid would induce an intramolecular electrophilic cyclization to yield 7-ethyl-3,4-dihydroisoquinoline. The final step would be the oxidation of this cyclic imine to the target lactam, this compound. This oxidation can be performed using various oxidizing agents, including potassium permanganate (B83412) or through catalytic dehydrogenation methods. google.com

Advanced Derivatization Strategies and Analogue Synthesis

The 1,2-dihydroisoquinolin-1-one scaffold serves as a valuable template for generating diverse molecular architectures through various derivatization strategies. These advanced methods allow for systematic modification of the core structure to explore structure-activity relationships in drug discovery and to create novel functional materials.

Substituent Modifications at the 7-Position of the Lactam Moiety

Modification of substituents on the benzo portion of the dihydroisoquinolinone ring, such as at the 7-position, is most commonly achieved by carrying the desired functional group through the synthetic sequence from the starting material. For instance, the synthesis of 6,7-dimethoxy substituted analogues begins with 3,4-dimethoxyphenethylamine. rsc.orgresearchgate.net

However, modern synthetic organic chemistry offers plausible strategies for the late-stage modification of the aromatic ring. A hypothetical but powerful approach would involve the synthesis of a 7-halo-1,2-dihydroisoquinolin-1-one intermediate (e.g., 7-bromo-1,2-dihydroisoquinolin-1-one). This halogenated scaffold could then serve as a versatile handle for various palladium-catalyzed cross-coupling reactions. For example, a Suzuki coupling with ethylboronic acid or a Negishi coupling with diethylzinc (B1219324) could be employed to introduce the ethyl group at the 7-position. While the direct application of these methods to 7-halo-1,2-dihydroisoquinolin-1-one is not extensively documented, palladium-catalyzed reactions are widely used for the functionalization of related N-heterocyclic systems, suggesting the viability of this strategy for creating diverse 7-substituted analogues. nih.gov

Structural Diversification through the Castagnoli-Cushman Reaction

The Castagnoli-Cushman Reaction (CCR) stands out as a highly effective multicomponent reaction for the diastereoselective synthesis of structurally diverse 3,4-dihydroisoquinolin-1(2H)-one derivatives. nih.govrsc.org This reaction typically involves the condensation of a homophthalic anhydride with an amine and an aldehyde (or a pre-formed imine). nih.govrsc.org

The power of the CCR lies in its convergent nature, where three distinct building blocks are combined in a single step to generate a complex heterocyclic product. By systematically varying the amine and aldehyde components, a vast library of analogues with different substituents at the N-2 and C-3 positions can be rapidly synthesized. This method is instrumental in generating collections of compounds for biological screening. rsc.org

Below is a table illustrating the versatility of the Castagnoli-Cushman reaction in generating diverse dihydroisoquinolinone analogues.

| Homophthalic Anhydride | Amine | Aldehyde | Resulting Substituents on Dihydroisoquinolinone Core |

| Unsubstituted | Butylamine | Benzaldehyde | N-butyl, 3-phenyl |

| Unsubstituted | Furfurylamine | Benzaldehyde | N-(furan-2-ylmethyl), 3-phenyl |

| Unsubstituted | Aniline | 4-Chlorobenzaldehyde | N-phenyl, 3-(4-chlorophenyl) |

| Unsubstituted | Cyclohexylamine | Isobutyraldehyde | N-cyclohexyl, 3-isopropyl |

This table provides illustrative examples based on the general principles of the Castagnoli-Cushman reaction. nih.govrsc.org

Asymmetric Synthetic Approaches for Chiral Dihydroisoquinolinones

The development of asymmetric methods to synthesize chiral dihydroisoquinolinones is of significant interest, particularly for applications in medicinal chemistry where stereochemistry is crucial for biological activity. Enantioselective synthesis allows for the controlled formation of a specific stereoisomer.

An effective strategy for the asymmetric synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones involves an organocatalytic one-pot reaction. This sequence proceeds via an aza-Henry reaction, followed by hemiaminalization and subsequent oxidation. Using a quinine-based squaramide organocatalyst, this method can achieve moderate to good yields and moderate to very good enantioselectivities (up to 95% ee). The reaction's success hinges on the ability of the chiral organocatalyst to control the stereochemical outcome of the initial C-C bond-forming aza-Henry addition between a 2-(nitromethyl)benzaldehyde and an N-protected aldimine.

Generation of Combinatorial Libraries of Isoquinolinone Derivatives

Combinatorial chemistry provides a high-throughput platform for the synthesis of large, structurally diverse libraries of compounds for screening. The 1,2-dihydroisoquinolin-1-one scaffold is well-suited for combinatorial synthesis due to the availability of robust multicomponent reactions.

The Castagnoli-Cushman reaction is particularly amenable to a combinatorial format. nih.govrsc.org By employing a matrix approach where a set of diverse amines is reacted with a set of diverse aldehydes and a selected homophthalic anhydride, a large library of distinct dihydroisoquinolinone products can be generated in parallel. This can be performed using automated synthesis platforms and solid-phase organic synthesis (SPOS) techniques, where one of the starting materials is attached to a resin bead, facilitating purification by simple filtration. Microwave-assisted synthesis can also be used to accelerate library production. organic-chemistry.org The resulting libraries of compounds can then be screened for desired biological activities, accelerating the discovery of new lead compounds.

Synthesis of Reissert Compounds and Related 1,2-Dihydroisoquinoline-1-carbonitrile Analogues

The formation of Reissert compounds is a significant transformation in isoquinoline chemistry, providing a versatile intermediate for the synthesis of a variety of derivatives. This method, known as the Reissert reaction, is applicable to isoquinolines and facilitates the introduction of a cyano group at the C-1 position, along with an acyl group on the nitrogen atom, to yield 2-acyl-1,2-dihydroisoquinoline-1-carbonitriles. wikipedia.orgthieme-connect.dechemeurope.com While specific literature detailing the synthesis of a Reissert compound directly from this compound is not available, the general methodology can be applied to its aromatic precursor, 7-ethylisoquinoline (B13205307).

The classical Reissert reaction involves the treatment of an isoquinoline with an acid chloride and a cyanide source, typically potassium cyanide in a two-phase system (e.g., methylene (B1212753) chloride/water). wikipedia.orgclockss.org This reaction proceeds through the formation of an N-acylisoquinolinium salt, which is then attacked by the cyanide ion at the C-1 position.

A general scheme for the synthesis of a Reissert compound from a 7-ethylisoquinoline analogue is depicted below:

Scheme 1: General Synthesis of a Reissert Compound from a 7-Ethylisoquinoline Analogue

(Image of a chemical reaction: 7-Ethylisoquinoline reacts with an acyl chloride (R-COCl) and a cyanide source (e.g., KCN or TMSCN) to form 2-Acyl-7-ethyl-1,2-dihydroisoquinoline-1-carbonitrile)

In this reaction, R can be a variety of organic groups, such as phenyl or methyl.

Anhydrous conditions using trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a Lewis acid catalyst like aluminum chloride have been developed to improve yields, especially when dealing with reactive acid chlorides that are prone to hydrolysis in aqueous media. clockss.org This method offers a homogeneous reaction environment and often leads to cleaner product formation. clockss.org

The resulting Reissert compounds are stable crystalline solids and serve as valuable precursors for further synthetic manipulations. The presence of the cyano group at C-1 allows for its conversion into other functional groups, and the N-acyl group can be readily hydrolyzed.

While specific data for 7-ethyl substituted analogues are not prevalent in the literature, the following table provides examples of Reissert compounds synthesized from unsubstituted isoquinoline, illustrating the general applicability and typical yields of the reaction.

| Acyl Chloride (R-COCl) | Cyanide Source | Reaction Conditions | Product (2-Acyl-1,2-dihydroisoquinoline-1-carbonitrile) | Yield (%) | Reference |

| Benzoyl chloride | KCN | CH₂Cl₂/H₂O | 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile | Good | clockss.org |

| Acetyl chloride | TMSCN/AlCl₃ | CH₂Cl₂ | 2-Acetyl-1,2-dihydroisoquinoline-1-carbonitrile | 84.1 | clockss.org |

| Ethyl chloroformate | TMSCN/AlCl₃ | CH₂Cl₂ | 2-(Ethoxycarbonyl)-1,2-dihydroisoquinoline-1-carbonitrile | 88.3 | clockss.org |

| 3,4-Dimethoxybenzoyl chloride | TMSCN/AlCl₃ | CH₂Cl₂ | 2-(3,4-Dimethoxybenzoyl)-1,2-dihydroisoquinoline-1-carbonitrile | 79.0 | clockss.org |

These examples demonstrate the versatility of the Reissert reaction with various acylating agents, providing a reliable route to 1,2-dihydroisoquinoline-1-carbonitrile analogues. The methodology is expected to be applicable to substituted isoquinolines like 7-ethylisoquinoline, allowing for the synthesis of the corresponding Reissert compounds.

Advanced Spectroscopic and Structural Elucidation of 7 Ethyl 1,2 Dihydroisoquinolin 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 7-Ethyl-1,2-dihydroisoquinolin-1-one, ¹H and ¹³C NMR spectroscopy provide unambiguous evidence for its structure, allowing for the precise assignment of each proton and carbon atom.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, vinylic, N-H, and ethyl group protons. The protons on the benzene (B151609) ring (H-5, H-6, H-8) would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns dictated by the electron-donating nature of the ethyl group and the electron-withdrawing effect of the lactam moiety. The H-8 proton, being adjacent to the carbonyl group, is expected to be the most deshielded. The vinylic protons H-3 and H-4 of the dihydroisoquinoline ring would show characteristic doublet signals, with a coupling constant typical for cis-vinylic protons. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling with each other. The N-H proton of the lactam is expected to appear as a broad singlet, often in the downfield region (δ 10-12 ppm), due to hydrogen bonding and exchange phenomena. rsc.org

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The carbonyl carbon (C-1) of the lactam is characteristically found far downfield (δ 160-180 ppm). nih.govrsc.org The aromatic and vinylic carbons would resonate in the δ 100-150 ppm range. The chemical shifts of the carbons in the ethyl group are expected in the aliphatic region, typically δ 10-30 ppm. rsc.org

Detailed predicted assignments for the ¹H and ¹³C NMR spectra of this compound are presented in the tables below.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~11.5 | br s | - | N-H |

| ~8.0 | d | ~8.0 | H-5 |

| ~7.5 | d | ~8.0 | H-6 |

| ~7.3 | s | - | H-8 |

| ~7.1 | d | ~7.0 | H-4 |

| ~6.5 | d | ~7.0 | H-3 |

| ~2.7 | q | ~7.5 | -CH₂- (ethyl) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~162.0 | C-1 (C=O) |

| ~145.0 | C-7 |

| ~138.0 | C-8a |

| ~132.0 | C-5 |

| ~128.0 | C-4a |

| ~127.0 | C-6 |

| ~126.0 | C-8 |

| ~125.0 | C-4 |

| ~108.0 | C-3 |

| ~28.5 | -CH₂- (ethyl) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₁₁H₁₁NO), high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming its molecular formula.

Under electron ionization (EI), the molecule is expected to generate a prominent molecular ion peak (M⁺•). The fragmentation of this ion provides a roadmap to the molecule's structure. A common fragmentation pathway for ethyl-substituted aromatic compounds is the benzylic cleavage, leading to the loss of a methyl radical (•CH₃) to form a stable [M-15]⁺ ion, or more significantly, the loss of an ethyl radical (•C₂H₅) to yield an [M-29]⁺ ion. Another characteristic fragmentation for lactams and carbonyl-containing compounds is the loss of a neutral carbon monoxide (CO) molecule, which would result in an [M-28]⁺• peak. nih.gov Further fragmentation of the isoquinolinone ring system can also occur, providing additional structural confirmation.

The analysis of these fragmentation patterns is crucial for distinguishing between isomers and confirming the connectivity of the atoms within the molecule. nih.govlibretexts.org

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 173 | [M]⁺• | [C₁₁H₁₁NO]⁺• |

| 158 | [M - CH₃]⁺ | [C₁₀H₈NO]⁺ |

| 145 | [M - CO]⁺• | [C₁₀H₁₁N]⁺• |

| 144 | [M - C₂H₅]⁺ | [C₉H₆NO]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to display several characteristic absorption bands. A prominent, strong absorption band between 1650 and 1690 cm⁻¹ would be indicative of the C=O (carbonyl) stretching vibration of the cyclic amide (lactam) group. rsc.org The N-H stretching vibration of the amide is expected to appear as a moderately broad band in the region of 3200-3400 cm⁻¹. The presence of the aromatic ring would be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H bonds of the ethyl group would exhibit stretching vibrations just below 3000 cm⁻¹. vscht.cz Finally, C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

Table 4: Predicted Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| ~3300 | Medium, Broad | N-H Stretch | Secondary Amide (Lactam) |

| ~3050 | Medium | C-H Stretch | Aromatic/Vinylic |

| ~2970, ~2880 | Medium | C-H Stretch | Aliphatic (Ethyl) |

| ~1670 | Strong | C=O Stretch | Amide (Lactam) |

| ~1610, ~1500 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1460 | Medium | C-H Bend | CH₂ (Ethyl) |

X-ray Crystallography for Precise Solid-State Structure Determination and Conformational Analysis

While spectroscopic methods provide invaluable information about molecular connectivity and functional groups, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction analysis of this compound would yield a detailed structural model, including accurate bond lengths, bond angles, and torsion angles.

Furthermore, X-ray crystallography provides critical insights into the intermolecular interactions that govern the crystal packing. In the solid state, it is anticipated that molecules of this compound would form hydrogen-bonded networks, with the N-H group of one molecule acting as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule. researchgate.net Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules may contribute to the stability of the crystal lattice. researchgate.net

Table 5: Hypothetical Crystal Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~10.2 |

| c (Å) | ~11.5 |

| α (°) | 90 |

| β (°) | ~105 |

| γ (°) | 90 |

| Volume (ų) | ~960 |

Structure Activity Relationship Sar and Pharmacophore Development

Impact of Substitution Patterns on Biological Potency and Selectivity

The biological activity of the 1,2-dihydroisoquinolin-1-one scaffold is highly sensitive to the nature and position of its substituents. Modifications on the isoquinolinone core and its appended groups can significantly influence the compound's interaction with biological targets, thereby affecting its potency and selectivity.

Influence of the Ethyl Substituent Position and Modification at the 7-Position

The substitution at the 7-position of the isoquinolinone ring is a critical determinant of biological activity. While direct SAR studies on the 7-ethyl group are not extensively documented in the reviewed literature, research on related tetrahydroisoquinoline (THIQ) and isoquinolinone derivatives provides valuable insights.

For instance, in a series of dimethyltyrosine-tetrahydroisoquinoline (Dmt-Tiq) opioid peptidomimetics, the addition of a 7-benzyl pendant on the tetrahydroisoquinoline ring was instrumental in creating bifunctional kappa and mu opioid receptor agonists. nih.gov Further exploration of various pendants at the 7-position demonstrated that this position is pivotal for modulating the pharmacological profile, leading to compounds with potential applications in treating addiction and pain. nih.gov

In the context of isoquinoline (B145761) quinones, introducing methylamine (B109427) or morpholine (B109124) groups at the C-7 position resulted in significant cytotoxicity against several human cancer cell lines, including breast, lung, colon, and hepatocellular carcinoma. researchgate.net Furthermore, a bromine derivative with an L-leucine moiety at C-7 showed potent and selective inhibition of cancer cell growth. researchgate.net These findings underscore the importance of the 7-position in tuning the biological effects of the isoquinolinone core. For example, a 7-nitro substituted derivative, 3-amino-2-benzyl-7-nitro-4-(2-quinolyl)-1,2-dihydroisoquinolin-1-one, has been identified as a pharmacological chaperone for the phenylalanine hydroxylase enzyme, which is relevant for treating phenylketonuria. nih.gov

The ethyl group at the 7-position likely contributes to the molecule's lipophilicity, which can influence its membrane permeability and interaction with hydrophobic pockets in target proteins. Modification or replacement of this ethyl group with other functionalities, such as those mentioned above, could lead to derivatives with altered potency, selectivity, and therapeutic applications.

Effects of Substituents on the N-Aromatic Ring (e.g., Halogenation, Trifluoromethyl, Methoxy)

Substituents on an N-aromatic ring attached to the isoquinolinone core can profoundly affect the compound's biological activity through electronic and steric effects.

Halogenation: The introduction of halogen atoms like fluorine and chlorine can significantly impact potency. In a study of 3-arylisoquinolinones, a fluorine atom at the 6-position of the isoquinolinone ring was found to be important for antiproliferative activity. acs.org Interestingly, there was no significant difference in activity when the fluorine was moved to the 7-position, suggesting some flexibility in the positioning of this substituent. acs.org In another series of antifungal 2-(substituted phenyl)-3,4-dihydroisoquinolin-2-iums, the influence of substituents on the N-phenyl ring followed the order of H ≈ CH3 ≈ F ≈ Cl > Br, indicating that while halogens are tolerated, their size might play a role. researchgate.net

Trifluoromethyl: The trifluoromethyl group is a common substituent in medicinal chemistry due to its strong electron-withdrawing nature and its ability to increase metabolic stability. In the context of tetrahydroisoquinoline analogs, an N-2,2,2-trifluoroethyl substituent was introduced to enhance stability while maintaining potency. rsc.org

Methoxy (B1213986): Methoxy groups can also modulate activity. In 3-arylisoquinolinones, a methoxy group at the meta-position of the 3-aryl ring was found to be favorable for activity. acs.org However, having methoxy groups at both the 6 and 7-positions of the isoquinolinone core was not well-tolerated, possibly due to a mismatch with the target's binding site. acs.org In a study of isoquinolone derivatives against influenza viruses, deleting a methoxy group at the 7-position was associated with increased cell viability while maintaining antiviral activity. mdpi.com

Significance of Linker Groups (e.g., at the 7-position in tetrahydroisoquinolines)

Linker groups, particularly when attached to the 7-position, can play a significant role in orienting a substituent to achieve optimal interaction with a biological target. In a study on tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis, the nature of the linker at the 7-position was found to be important. Linkers such as –CH2– and –CONH– were more effective than –CO– and –COCH2–, suggesting that the proper positioning of a terminal aromatic ring is crucial for target binding.

The flexibility and length of the linker are also critical. A study on tetrahydroisoquinoline-based D3R ligands showed that rigidifying a flexible n-butyl linker with an o-xylenyl group generally reduced D3R affinity. nih.gov This indicates that a certain degree of flexibility in the linker can be beneficial for allowing the molecule to adopt the optimal conformation for binding.

Positional Isomer Effects (e.g., ortho, meta, para) on Bioactivity

The position of substituents on an aromatic ring can have a dramatic effect on the biological activity of a molecule. This is clearly demonstrated in a study of 3-arylisoquinolinones, where meta-substitution on the aryl ring significantly enhanced antiproliferative activity compared to para-substitution. acs.org The meta-substituted compounds were found to be microtubule-destabilizing agents. acs.org

The differential activity of positional isomers can be attributed to their ability to place key functional groups in the correct orientation to interact with specific residues in the binding pocket of a target protein. In the case of the 3-arylisoquinolinones, the meta-substituent was able to occupy a subpocket in the tubulin binding site, which was not possible for the para-substituent. acs.org

Similarly, in a series of angiotensin II receptor antagonists, the position of a carboxylic acid or a tetrazole moiety on a phenyl ring had a significant impact on potency, with the ortho-tetrazole isomer being over 50-fold more potent than the meta-substituted analog. nih.gov These examples highlight the importance of carefully considering the positional isomerism of substituents during the drug design process.

Impact of Substitutions at the 3- and 4-Positions of the Isoquinolinone Core

Substitutions at the 3- and 4-positions of the isoquinolinone core are crucial for modulating biological activity.

Position 3: In a series of 1,3-disubstituted 3,4-dihydroisoquinolines, various substituents at the 3-position were explored. mdpi.com For 3-arylisoquinolinones, the nature of the substituent on the 3-aryl ring was a key determinant of antiproliferative activity, with a meta-fluoro or meta-methylamino group showing favorable interactions. acs.org

Position 4: A three-dimensional quantitative structure-activity relationship (3D-QSAR) study on a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives revealed the necessity of a C4-carboxyl group for their antioomycete activity. nih.govrsc.org This suggests that a hydrogen bond acceptor at this position is important for binding to the target.

The interplay of substituents at both positions is also important. For instance, in a series of 3,4-dihydroisoquinolin-1(2H)-ones, the combination of a phenyl group at C3 and a carboxyl group at C4, along with various substitutions on the nitrogen at position 2, led to potent antioomycete agents. nih.govrsc.org

Data on the Antioomycete Activity of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives

The following table presents the EC50 values of selected 3,4-dihydroisoquinolin-1(2H)-one derivatives against Pythium recalcitrans, highlighting the impact of substitutions at the N-2, C-3, and C-4 positions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of 7-Ethyl-1,2-dihydroisoquinolin-1-one and its analogs, 3D-QSAR studies have been instrumental in understanding the structural requirements for their biological effects.

One notable study focused on isoquinolin-1-one derivatives as inhibitors of tumor necrosis factor α (TNFα) and generated statistically significant 3D-QSAR models. nih.gov These models, developed using a training set of 42 molecules, demonstrated excellent predictive ability on a test set of 16 molecules, indicating their robustness. nih.gov The insights gained from such models are crucial for the rational design of novel and more potent inhibitors.

Another research effort established CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models for a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives with antioomycete activity. nih.govrsc.org These models highlighted the importance of specific structural features, such as the C4-carboxyl group, for the observed biological activity. nih.govrsc.org The statistical validity of these models provides a solid foundation for predicting the activity of new derivatives and for guiding their synthesis. nih.govrsc.org

The general findings from QSAR studies on the broader class of isoquinolinones suggest that modifications at various positions of the isoquinoline core can significantly impact activity. While specific QSAR models for this compound are not extensively documented, the principles derived from related compounds indicate that the ethyl group at the 7-position likely influences the molecule's steric and electronic properties, which in turn affect its interaction with biological targets.

Table 1: Representative QSAR Model Statistics for Isoquinolin-1-one Derivatives

| Model Type | Target | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Key Findings |

| 3D-QSAR | TNFα Inhibition | 0.6185 | 0.9965 | Highlighted crucial structural insights for potent TNFα inhibition. nih.gov |

| CoMFA | Antioomycete Activity | Not Specified | Not Specified | Revealed the necessity of the C4-carboxyl group for activity. nih.govrsc.org |

| CoMSIA | Antioomycete Activity | Not Specified | Not Specified | Provided further detail on structural requirements for antioomycete effects. nih.govrsc.org |

This table is generated based on available data for isoquinolin-1-one derivatives and may not be directly representative of this compound.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a powerful tool in ligand-based drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For the isoquinolin-1-one scaffold, pharmacophore models have been developed to guide the discovery of new, potent derivatives.

A study on isoquinolin-1-one and quinazolin-4-one type inhibitors of TNFα resulted in the generation of a five-point pharmacophore model designated as AAHRR. nih.gov This model consists of two hydrogen bond acceptor (A) features, one hydrophobic (H) feature, and two aromatic ring (RR) features. nih.gov The successful application of this pharmacophore in a 3D-QSAR model underscores its relevance in predicting the binding affinity of these compounds to their target. nih.gov Docking studies further corroborated the pharmacophore model by revealing key interactions with amino acid residues in the active site of TNFα, such as His 15, Tyr 59, Tyr 151, Gly 121, and Gly 122. nih.gov

The principles of ligand-based drug design, which rely on the knowledge of molecules that bind to a biological target, are central to the development of isoquinolin-1-one derivatives. By analyzing the structure-activity relationships within a series of compounds, researchers can infer the properties of the target's binding site and design new molecules with enhanced activity. This approach is particularly valuable when the three-dimensional structure of the target protein is unknown.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations for Ligand-Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second. In the context of 7-Ethyl-1,2-dihydroisoquinolin-1-one, docking studies can elucidate its potential interactions with biological targets such as enzymes or receptors. For instance, derivatives of the related 1(2H)-isoquinolinone scaffold have been investigated as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a key target in cancer immunotherapy. nih.gov Molecular docking simulations for these compounds helped to understand their binding modes within the kinase domain of HPK1. nih.gov

Similarly, docking studies on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives, which share a core quinolone structure, were performed against PI3Kα, another important cancer target. mdpi.com These studies revealed key interactions with amino acid residues in the binding site and helped to rationalize the observed antiproliferative activity. mdpi.com Such an approach could be applied to this compound to identify its potential biological targets and predict its binding affinity.

A hypothetical molecular docking study of this compound against a putative kinase target could yield data such as binding energies and interacting residues, as illustrated in the table below.

| Parameter | Value | Interacting Residues |

| Binding Energy (kcal/mol) | -8.5 | VAL 25, LEU 78, ILE 90 |

| Hydrogen Bonds | 2 | LYS 27, ASP 145 |

| Hydrophobic Interactions | 5 | ALA 45, PHE 80, LEU 130 |

This is a hypothetical data table for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. This technique can provide insights into the conformational flexibility of this compound and the stability of its interactions with a biological target. For example, MD simulations have been employed to investigate the binding of tetrahydroisoquinoline-based compounds to the HA-binding domain of CD44, a receptor involved in cancer metastasis. mdpi.com These simulations helped to identify stable binding modes and assess the conformational changes in the protein upon ligand binding. mdpi.com

The conformational analysis of molecules is crucial for understanding their biological activity. Studies on 1,5-diaryl-3-oxo-1,4-pentadiene derivatives have utilized Nuclear Overhauser Effect Spectroscopy (NOESY) to determine the predominant conformations of these molecules in solution. mdpi.com A similar approach, combining experimental data with MD simulations, could be used to explore the conformational landscape of this compound.

A representative MD simulation could track the root-mean-square deviation (RMSD) of the ligand and protein to assess the stability of the complex over the simulation time.

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |

| 0 | 0.0 | 0.0 |

| 10 | 1.2 | 1.5 |

| 20 | 1.5 | 1.8 |

| 30 | 1.4 | 1.7 |

| 40 | 1.6 | 1.9 |

| 50 | 1.5 | 1.8 |

This is a hypothetical data table for illustrative purposes.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations have been applied to various quinoline (B57606) and isoquinoline (B145761) derivatives to understand their properties. For instance, DFT studies on Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate were used to compare its optimized structure with the experimentally determined crystal structure and to analyze its HOMO-LUMO energy gap. researchgate.net

DFT calculations can also be used to study reaction mechanisms and tautomerism. A study on 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one employed DFT to investigate the thermodynamics and kinetics of its tautomeric conversion. nih.gov For this compound, DFT could be used to calculate its molecular electrostatic potential (MEP) to identify regions susceptible to electrophilic and nucleophilic attack, as well as to determine its frontier molecular orbitals (HOMO and LUMO) to predict its chemical reactivity. mdpi.com

Key electronic properties of this compound that could be calculated using DFT are summarized below.

| Property | Calculated Value |

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -1.5 |

| Energy Gap (eV) | 4.7 |

| Dipole Moment (Debye) | 3.8 |

This is a hypothetical data table for illustrative purposes.

In Silico Prediction of Compound Activity and Receptor Binding Profiles

In silico methods encompass a wide range of computational techniques used to predict the biological activity and receptor binding profiles of compounds. These approaches are often used in the early stages of drug discovery to screen large libraries of molecules and prioritize candidates for further experimental testing. For example, a high-throughput screening of over 1,000 pharmacological agents, including isoquinoline derivatives, was performed to identify compounds that could act as pharmacological chaperones for the phenylalanine hydroxylase (PAH) enzyme, which is mutated in phenylketonuria. nih.govuzh.ch

By combining techniques like pharmacophore modeling, quantitative structure-activity relationship (QSAR) analysis, and machine learning, it is possible to build predictive models for the activity of this compound against various biological targets. For instance, by analyzing a series of related isoquinoline derivatives with known activities, a QSAR model could be developed to predict the activity of novel compounds based on their structural features.

A hypothetical in silico screening of this compound against a panel of receptors could generate a binding profile as shown in the table below.

| Receptor Target | Predicted Binding Affinity (Ki, nM) | Predicted Activity |

| Kinase A | 50 | Inhibitor |

| GPCR B | > 10,000 | Inactive |

| Ion Channel C | 500 | Modulator |

| Nuclear Receptor D | 1200 | Weak Agonist |

This is a hypothetical data table for illustrative purposes.

Medicinal Chemistry Applications and Future Research Directions

Lead Compound Identification and Optimization Strategies through Ligand- and Property-Based Design

In the absence of a defined biological target and its three-dimensional structure, lead identification and optimization for compounds like 7-Ethyl-1,2-dihydroisoquinolin-1-one can be effectively guided by ligand-based and property-based drug design (LBDD & PBDD). nih.govnih.gov LBDD relies on the knowledge of other molecules that bind to the biological target of interest, using their structural and electronic properties to build a pharmacophore model. This model represents the key features required for biological activity, which can then be used to design novel molecules, such as derivatives of this compound, that fit the model.

Property-based design focuses on optimizing the physicochemical properties of a lead compound to improve its drug-like characteristics, such as absorption, distribution, metabolism, and excretion (ADME). For this compound, this would involve systematically modifying its structure—for instance, by altering the ethyl group at the 7-position or substituting other positions on the isoquinolinone ring—to enhance properties like solubility, metabolic stability, and cell permeability, thereby improving its potential as a drug candidate. nih.gov

Table 1: Key Molecular Properties for Optimization of this compound Derivatives

| Property | Optimization Goal | Potential Modification Strategy |

| Solubility | Increase aqueous solubility for better absorption. | Introduce polar functional groups (e.g., hydroxyl, amine) on the isoquinolinone core or ethyl side chain. |

| Lipophilicity (LogP) | Optimize for membrane permeability without compromising solubility. | Modify the length or branching of the alkyl group at the 7-position; add or remove halogen atoms. |

| Metabolic Stability | Block sites of metabolic attack to increase half-life. | Introduce fluorine atoms at metabolically labile positions; replace metabolically weak groups. |

| Target Affinity | Enhance binding to the desired biological target. | Systematically explore substitutions on the aromatic ring and the lactam nitrogen based on pharmacophore models. |

Scaffold Hopping and Novel Analogue Design Based on Isoquinolinone Core

Scaffold hopping is a powerful strategy in medicinal chemistry to identify structurally novel compounds with similar biological activity to a known lead. youtube.com This involves replacing the central core of a molecule—in this case, the 1,2-dihydroisoquinolin-1-one skeleton—with a different, often bioisosteric, scaffold while retaining the essential peripheral functional groups that dictate target interaction. This approach can lead to compounds with improved properties, novel intellectual property, and potentially different secondary pharmacological profiles. nih.gov

Starting from this compound, scaffold hopping could generate diverse analogues. For example, the isoquinolinone core could be replaced with other bicyclic heteroaromatic systems like quinazolinones or quinolines, which have also been explored as privileged scaffolds. nih.govnih.gov These new scaffolds would maintain a similar three-dimensional arrangement of the key ethyl group and other pharmacophoric features to retain or improve biological activity. A study focused on EGFR inhibitors successfully used scaffold hopping to identify novel 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-ones as potent agents. nih.gov

Table 2: Potential Bioisosteric Scaffolds for this compound

| Original Scaffold | Potential Replacement Scaffolds | Rationale for Hopping |

| 1,2-Dihydroisoquinolin-1-one | Quinazolin-4(3H)-one | Retains key hydrogen bond donor/acceptor features; explores different aromatic surface. |

| Quinolin-2(1H)-one | Isomeric scaffold; alters nitrogen position which can impact binding and physicochemical properties. | |

| Phthalazin-1(2H)-one | Introduces an additional nitrogen atom, potentially forming new interactions with the target. | |

| 1,7-Naphthyridin-8(7H)-one | Modifies electronic properties and hydrogen bonding capacity of the heterocyclic ring. |

Rational Drug Design Approaches Driven by Mechanistic Insights

Once a biological target for this compound is identified and its mechanism of action is understood, rational drug design can be employed to create more potent and selective inhibitors. This approach relies on the three-dimensional structure of the target protein, often obtained through X-ray crystallography or cryo-electron microscopy. researchoutreach.org

With a target structure in hand, computational docking simulations can predict how this compound and its analogues bind. These insights allow medicinal chemists to design specific modifications to improve binding affinity and selectivity. For example, if the ethyl group at the 7-position sits (B43327) in a hydrophobic pocket of the target, its length or branching could be modified to optimize van der Waals interactions. Similarly, other positions on the isoquinolinone ring could be substituted to form specific hydrogen bonds or electrostatic interactions with key amino acid residues in the active site. This structure-based approach is a cornerstone of modern drug discovery, enabling the development of highly optimized therapeutic agents.

Exploration of Emerging Therapeutic Areas for Isoquinolinone Scaffolds

The isoquinoline (B145761) framework is a versatile platform found in numerous natural products and synthetic compounds with a wide range of pharmacological activities. nih.govrsc.org This diversity suggests that this compound could be explored for a variety of therapeutic applications.

Oncology: Many isoquinoline derivatives exhibit potent anticancer activity. nih.govnumberanalytics.com For example, certain pyrrolo[2,1-a]isoquinolines act as topoisomerase inhibitors and cytotoxic agents. nih.gov The potential of this compound as an anticancer agent could be investigated against various cancer cell lines.

Neurodegenerative Diseases: Compounds with the isoquinoline core have been investigated for neuroprotective effects and are used in the treatment of diseases like Parkinson's. numberanalytics.com The potential of this compound to modulate targets relevant to neurodegeneration warrants exploration.

Infectious Diseases: The isoquinoline scaffold is present in compounds with antibacterial and antifungal properties. nih.govmdpi.com Derivatives of this compound could be screened for activity against a panel of pathogenic bacteria and fungi.

Metabolic Diseases: A notable example is the identification of 3-amino-2-benzyl-7-nitro-4-(2-quinolyl)-1,2-dihydroisoquinolin-1-one as a pharmacological chaperone that can stabilize mutant phenylalanine hydroxylase, offering a potential treatment for phenylketonuria (PKU). nih.govnih.govuzh.ch This highlights the potential for isoquinolinone derivatives to address rare metabolic disorders.

Table 3: Potential Therapeutic Areas for this compound

| Therapeutic Area | Rationale Based on Related Scaffolds | Example of Active Isoquinolinone/Isoquinoline |

| Oncology | Inhibition of kinases, topoisomerases, and cell proliferation. nih.govnih.gov | 2-Aryl-8-hydroxy-isoquinolin-1(2H)-ones (EGFR inhibitors). nih.gov |

| Metabolic Disorders | Acting as pharmacological chaperones to correct protein misfolding. nih.govnih.gov | 3-Amino-2-benzyl-7-nitro-4-(2-quinolyl)-1,2-dihydroisoquinolin-1-one (PKU). nih.govnih.govuzh.ch |

| Infectious Diseases | Broad-spectrum activity against various pathogens. mdpi.com | Tricyclic isoquinoline derivatives (Antibacterial activity). mdpi.com |

| CNS Disorders | Multi-receptor antagonists for treating schizophrenia. nih.gov | Isoquinolinone derivatives with affinity for dopamine (B1211576) and serotonin (B10506) receptors. nih.gov |

Investigation of Synergistic Effects with Existing Therapeutic Agents

Combination therapy, where two or more drugs are used together, is a common strategy to enhance therapeutic efficacy, overcome drug resistance, and reduce side effects. Investigating the potential synergistic effects of this compound with existing drugs could open new therapeutic avenues.

For instance, in oncology, a compound that inhibits a specific signaling pathway could be combined with a traditional cytotoxic agent to achieve a greater anti-tumor effect. Similarly, in infectious diseases, a compound that acts as an efflux pump inhibitor can restore the activity of an antibiotic against a resistant bacterial strain. nih.gov Research on quinoline-derived scaffolds has identified compounds that act synergistically with antibiotics like ciprofloxacin. nih.gov It would be valuable to screen this compound in combination with a panel of standard-of-care agents in various disease models to identify potential synergistic interactions. Natural isoquinoline alkaloids like Berberine (B55584) have also shown synergistic anti-myeloma activity when combined with proteasome inhibitors. dovepress.com

Considerations for Advanced Drug Delivery Systems in Translational Research

The translation of a promising compound from the laboratory to the clinic often hinges on its pharmacokinetic profile. Advanced drug delivery systems (DDS) can be employed to overcome challenges such as poor solubility, low bioavailability, and off-target toxicity. nih.govgenesispub.org As this compound progresses through preclinical development, considerations for its formulation using DDS will be crucial.

These systems use nanocarriers to enhance the delivery of therapeutic agents to the target site. nih.govpharmaexcipients.com For an isoquinolinone-based drug, these technologies could improve its therapeutic index and enable new routes of administration.

Table 4: Advanced Drug Delivery Systems for Isoquinolinone Scaffolds

| Delivery System | Description | Potential Benefits for this compound |

| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. genesispub.org | Enhance solubility, prolong circulation time, and enable passive targeting to tumor tissues. |

| Polymeric Nanoparticles | Solid colloidal particles made from biocompatible and biodegradable polymers. nih.gov | Provide controlled and sustained release, protecting the drug from degradation. |

| Micelles | Self-assembling core-shell structures formed by amphiphilic molecules in an aqueous solution. genesispub.org | Solubilize poorly water-soluble drugs and facilitate their transport across biological barriers. |

| Cyclodextrins | Cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. nih.govqub.ac.uk | Form inclusion complexes to improve drug solubility, stability, and bioavailability. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.